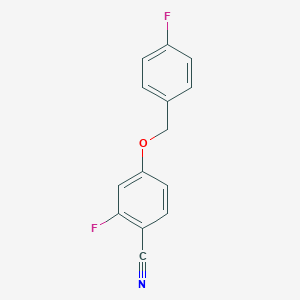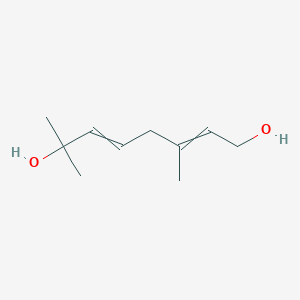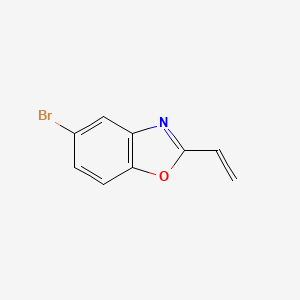
4-Iodo-2-vinylphenol
Übersicht
Beschreibung
4-Iodo-2-vinylphenol: is an aromatic organic compound characterized by the presence of an iodine atom and a vinyl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-vinylphenol can be achieved through several methods. One common approach involves the iodination of 2-vinylphenol using iodine in the presence of an oxidizing agent such as mercuric oxide. The reaction typically occurs under mild conditions, yielding the desired product with high selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Iodo-2-vinylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atom can be reduced to form 2-vinylphenol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Quinones or hydroquinones.
Reduction: 2-Vinylphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Iodo-2-vinylphenol is used as a building block in organic synthesis, enabling the construction of more complex molecules through coupling reactions and other transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving phenolic substrates.
Industry: In the materials science industry, this compound can be used to synthesize polymers with unique properties, such as enhanced thermal stability and mechanical strength.
Wirkmechanismus
The mechanism of action of 4-Iodo-2-vinylphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and π-π interactions, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to specific targets, such as enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
4-Vinylphenol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodophenol: Lacks the vinyl group, limiting its applications in polymer synthesis.
4-Vinylguaiacol: Contains a methoxy group, which can alter its reactivity and applications.
Uniqueness: 4-Iodo-2-vinylphenol is unique due to the presence of both the iodine atom and the vinyl group, which confer distinct reactivity and versatility in various chemical transformations and applications.
Eigenschaften
Molekularformel |
C8H7IO |
|---|---|
Molekulargewicht |
246.04 g/mol |
IUPAC-Name |
2-ethenyl-4-iodophenol |
InChI |
InChI=1S/C8H7IO/c1-2-6-5-7(9)3-4-8(6)10/h2-5,10H,1H2 |
InChI-Schlüssel |
OYFLTYOFEOJLFA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C(C=CC(=C1)I)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3,4-Tetrahydro-benzo[4,5]thieno[3,2-c]pyridine](/img/structure/B8611928.png)
![3-[2-(4-Aminopiperazin-1-yl)-2-oxoethyl]-5-chloro-1,3-benzothiazol-2(3H)-one](/img/structure/B8611931.png)
![2,6-Di-tert-butyl-4-[(pyrazin-2-yl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B8611936.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B8611949.png)




![Ethanone, 1-[2-(phenylmethyl)phenyl]-](/img/structure/B8612005.png)

![6-amino-4-phenylthieno[2,3-d]pyridazin-7-one](/img/structure/B8612014.png)
![Acetamide, N-[2-[5-[(aminocarbonyl)amino]-1H-indol-3-yl]ethyl]-](/img/structure/B8612015.png)
